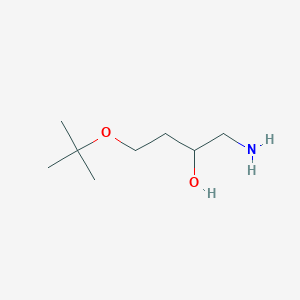
(S)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of a tert-butyl ester group, an isothiocyanate group, and a phenyl group attached to a propanoate backbone. Isothiocyanates are known for their biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate typically involves the reaction of tert-butyl (2S)-2-amino-3-phenylpropanoate with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
- Dissolve tert-butyl (2S)-2-amino-3-phenylpropanoate in anhydrous dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate.
Industrial Production Methods
Industrial production of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Reduction: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Thioureas: Formed from the reaction with primary amines.
Thiocarbamates: Formed from the reaction with alcohols.
Phenolic Derivatives: Formed from the oxidation of the phenyl group.
Amines: Formed from the reduction of the isothiocyanate group.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity and disruption of cellular processes. The phenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target molecules .
Comparación Con Compuestos Similares
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate can be compared with other isothiocyanates, such as:
Phenethyl Isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.
Sulforaphane: Found in cruciferous vegetables and studied for its chemopreventive effects.
Allyl Isothiocyanate: Known for its antimicrobial properties and use as a food preservative.
The uniqueness of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate lies in its specific structural features, such as the presence of the tert-butyl ester group and the (2S)-configuration, which may influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H17NO2S |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12(15-10-18)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m0/s1 |
Clave InChI |
QCPIKBRIRASDSL-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N=C=S |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
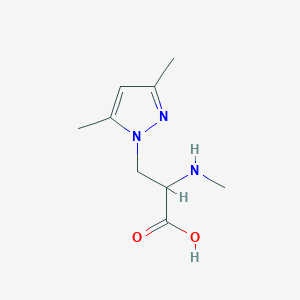

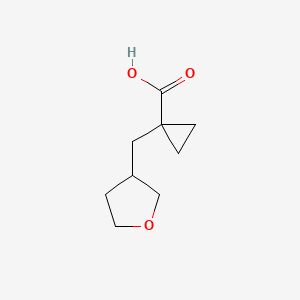



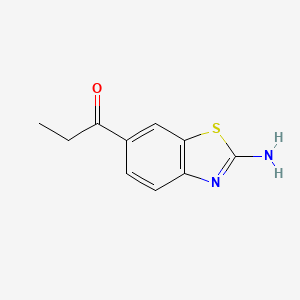
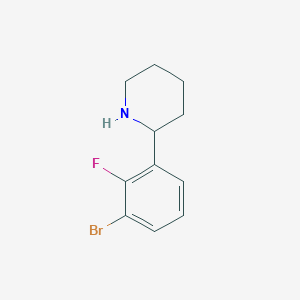
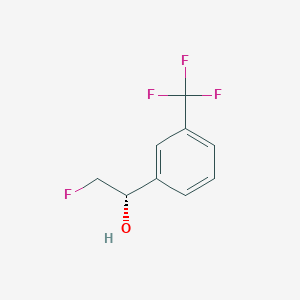
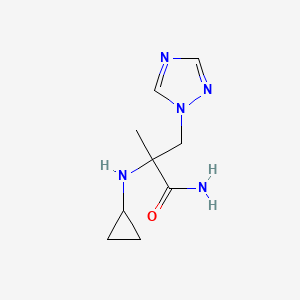

![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
